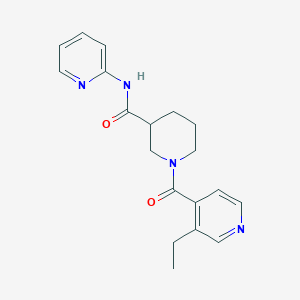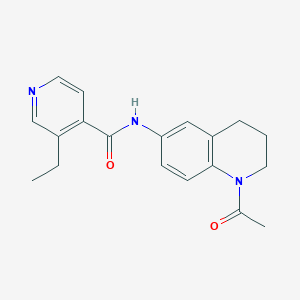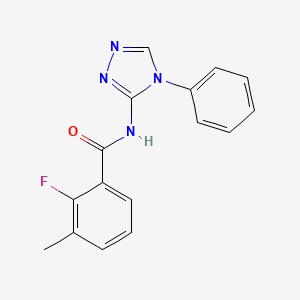![molecular formula C9H14N2O3S B7641512 [2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol](/img/structure/B7641512.png)
[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol is a chemical compound with potential applications in scientific research. It is a derivative of imidazole, a heterocyclic organic compound that contains nitrogen atoms in its ring structure.
作用機序
The mechanism of action of [2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol is not fully understood. However, it has been proposed that its inhibitory activity against AChE, BChE, and MAO may be due to its ability to interact with the active site of these enzymes (Li et al., 2013). This interaction may result in the formation of a stable enzyme-inhibitor complex, preventing the normal function of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to exhibit inhibitory activity against AChE, BChE, and MAO, as mentioned previously. Inhibition of these enzymes may result in an increase in the levels of neurotransmitters such as acetylcholine and serotonin, which may have beneficial effects on cognitive function and mood.
実験室実験の利点と制限
One potential advantage of [2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol for lab experiments is its inhibitory activity against AChE, BChE, and MAO. This activity may make it a useful tool for studying the role of these enzymes in the central nervous system and for investigating potential therapeutic strategies for neurodegenerative disorders. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of this compound.
将来の方向性
There are several potential future directions for research on [2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol. One direction is to investigate its potential therapeutic applications for neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its mechanism of action in more detail, including its interaction with the active site of AChE, BChE, and MAO. Additionally, further studies are needed to determine the safety and toxicity profile of this compound, as well as its potential interactions with other drugs and compounds.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of pharmacology. Its inhibitory activity against AChE, BChE, and MAO may make it a useful tool for studying the role of these enzymes in the central nervous system and for investigating potential therapeutic strategies for neurodegenerative disorders. However, further studies are needed to determine the safety and toxicity profile of this compound, as well as its potential interactions with other drugs and compounds.
合成法
The synthesis of [2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol involves the reaction of 2-cyclopropylmethylsulfonyl-3-methylimidazole with formaldehyde in the presence of a base catalyst. The resulting product is then reduced with sodium borohydride to yield this compound. This synthesis method has been reported in the literature (Li et al., 2013).
科学的研究の応用
[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol has potential applications in scientific research, particularly in the field of pharmacology. It has been reported to exhibit inhibitory activity against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO) (Li et al., 2013). These enzymes play important roles in the central nervous system and are involved in the regulation of neurotransmitters such as acetylcholine and serotonin. Inhibition of these enzymes has been proposed as a potential therapeutic strategy for the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
[2-(cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-11-8(5-12)4-10-9(11)15(13,14)6-7-2-3-7/h4,7,12H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSRBLOKOCJAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)CC2CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641433.png)
![3-ethyl-N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]pyridine-4-carboxamide](/img/structure/B7641440.png)
![2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B7641445.png)

![2-[4-Chloro-2-[(1-methylpyrrolidin-3-yl)sulfamoyl]phenoxy]acetamide](/img/structure/B7641459.png)

![[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone](/img/structure/B7641477.png)
![3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641487.png)


![1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7641500.png)

